molecular formula C12H15F3N2O3S B241626 3-Pyrrolidin-1-ylsulfonyl-4-(2,2,2-trifluoroethoxy)aniline

3-Pyrrolidin-1-ylsulfonyl-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B241626
M. Wt: 324.32 g/mol
InChI Key: JMFABCMWFYBQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidin-1-ylsulfonyl-4-(2,2,2-trifluoroethoxy)aniline, also known as PF-06282999, is a small molecule drug candidate that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonyl anilines and is currently being investigated for its ability to modulate certain biological pathways.

Mechanism of Action

3-Pyrrolidin-1-ylsulfonyl-4-(2,2,2-trifluoroethoxy)aniline is believed to exert its effects by binding to a specific region of BTK known as the ATP-binding site. This binding prevents the kinase from phosphorylating its downstream targets, thereby inhibiting its activity. By inhibiting BTK, this compound may be able to modulate immune cell function and suppress the activity of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of several immune cell types, including B cells, T cells, and natural killer cells. By inhibiting BTK, the compound may be able to reduce the production of inflammatory cytokines and suppress the activity of autoreactive immune cells. In addition, this compound has been shown to inhibit the proliferation of certain cancer cell lines, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-Pyrrolidin-1-ylsulfonyl-4-(2,2,2-trifluoroethoxy)aniline is its specificity for BTK, which may reduce the risk of off-target effects. In addition, the compound has shown good pharmacokinetic properties in preclinical studies, suggesting that it may be suitable for use in humans. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors currently in development.

Future Directions

There are several potential future directions for research on 3-Pyrrolidin-1-ylsulfonyl-4-(2,2,2-trifluoroethoxy)aniline. One area of interest is the development of combination therapies that incorporate this compound with other drugs targeting different pathways. Another potential direction is the investigation of the compound's effects on other diseases that involve dysregulated immune cell function, such as multiple sclerosis and rheumatoid arthritis. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 3-Pyrrolidin-1-ylsulfonyl-4-(2,2,2-trifluoroethoxy)aniline involves the reaction of 3-pyrrolidin-1-ylsulfonyl-4-chloroaniline with 2,2,2-trifluoroethanol in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-Pyrrolidin-1-ylsulfonyl-4-(2,2,2-trifluoroethoxy)aniline has been the subject of several scientific studies aimed at understanding its potential therapeutic applications. One such study investigated the compound's ability to modulate the activity of a specific protein called Bruton's tyrosine kinase (BTK). BTK is involved in the regulation of immune cell function and is a target for the treatment of several autoimmune diseases and cancers. The study found that this compound was able to inhibit BTK activity in vitro, suggesting that it may have potential as a therapeutic agent for these conditions.

Properties

Molecular Formula

C12H15F3N2O3S

Molecular Weight

324.32 g/mol

IUPAC Name

3-pyrrolidin-1-ylsulfonyl-4-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C12H15F3N2O3S/c13-12(14,15)8-20-10-4-3-9(16)7-11(10)21(18,19)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2

InChI Key

JMFABCMWFYBQHY-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)N)OCC(F)(F)F

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)N)OCC(F)(F)F

Origin of Product

United States

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